molecular formula C24H23ClN4O3S B2615916 3-[({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde CAS No. 1287045-26-4

3-[({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde

Cat. No.: B2615916
CAS No.: 1287045-26-4
M. Wt: 482.98
InChI Key: ODXHAWKKSGLBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde is a sophisticated chemical scaffold of significant interest in medicinal chemistry and kinase research. Its core structure is based on a pyrazolopyrimidine pharmacophore, a well-known privileged structure in drug discovery that is frequently utilized in the design of potent kinase inhibitors [https://pubchem.ncbi.nlm.nih.gov/compound/135413563]. The molecule features key substitutions, including a 2-chlorobenzyl group and a 4-methoxybenzaldehyde thioether moiety, which are typically engineered to enhance target binding affinity and selectivity. This compound is primarily valued as a key intermediate or a starting material for the synthesis of more complex bioactive molecules. Researchers employ it in the exploration of structure-activity relationships (SAR) for various kinase targets, such as Src-family kinases, due to the structural similarity of its core to established inhibitor classes like PP1 [https://www.rcsb.org/structure/2H8H]. The presence of the aldehyde functional group makes it a versatile handle for further chemical modifications via condensation or nucleophilic addition reactions, facilitating the creation of targeted chemical libraries for high-throughput screening. This product is intended For Research Use Only and is not approved for use in humans or as a diagnostic agent.

Properties

IUPAC Name

3-[[6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylmethyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O3S/c1-4-29-22-21(15(2)27-29)26-24(28(23(22)31)12-17-7-5-6-8-19(17)25)33-14-18-11-16(13-30)9-10-20(18)32-3/h5-11,13H,4,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXHAWKKSGLBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3Cl)SCC4=C(C=CC(=C4)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrazolo[4,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chlorophenylmethyl group: This can be achieved through a Friedel-Crafts alkylation reaction.

    Attachment of the sulfanyl group: This step often involves nucleophilic substitution reactions.

    Addition of the 4-methoxybenzaldehyde moiety: This can be done through a condensation reaction, such as the Knoevenagel condensation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Corresponding carboxylic acid

    Reduction: Corresponding alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Activity

Compounds containing the pyrazolo[4,3-d]pyrimidine moiety have demonstrated significant antimicrobial properties. For example, derivatives similar to this compound have shown activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs. Although specific testing on this compound is limited, its structural similarities suggest potential efficacy against various bacterial strains .

Anticancer Properties

Research indicates that pyrazolo[4,3-d]pyrimidines possess anticancer effects. Modifications in the structure can enhance selectivity and potency against various cancer cell lines. Docking studies suggest that similar compounds effectively inhibit cancer cell proliferation by targeting key enzymes involved in tumor growth. The proposed mechanism involves the inhibition of pathways related to cell division and metabolism in pathogenic organisms .

Antitubercular Activity

A study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to our target compound. These findings highlight the potential of this class of compounds in developing new antitubercular agents .

Cytotoxicity Assessment

In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of 3-[({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrazolo[4,3-d]pyrimidine Derivatives

The following compounds share the pyrazolo[4,3-d]pyrimidine scaffold but differ in substituents and functional groups, leading to divergent physicochemical and biological properties:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Reported Bioactivity/Properties Source Reference
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile 4-Fluorophenyl, butylamino, p-tolyl, nitrile ~452.5 Anticancer activity (in vitro); moderate solubility due to nitrile group
3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide 4-Chlorophenyl, tetrahydroindol, carbothioamide ~430.0 Antimicrobial activity; enhanced stability from carbothioamide
3-(1-Methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide Propoxybenzenesulfonamide, propyl, methyl ~462.6 Kinase inhibition (hypothetical); sulfonamide improves target binding
Key Structural Differences:
  • Halogen vs. Non-Halogen Substituents: The 2-chlorophenyl group in the target compound may enhance target affinity compared to the 4-fluorophenyl group in due to increased hydrophobicity and van der Waals interactions.
  • Sulfanyl vs. Sulfonamide : The sulfanyl-methyl group in the target compound offers redox-sensitive properties, whereas sulfonamide derivatives (e.g., ) provide stronger hydrogen-bonding interactions with enzymes.
  • Aldehyde vs.

Pharmacokinetic and Physicochemical Comparisons

  • Lipophilicity (LogP) : The target compound’s LogP is estimated to be higher than that of (due to the methoxybenzaldehyde and ethyl groups) but lower than (due to the polar sulfonamide).
  • Solubility : The methoxybenzaldehyde group improves aqueous solubility compared to nitrile-containing analogues (e.g., ), but the 2-chlorophenylmethyl group reduces it.

Methodological Insights for Comparative Analysis

Computational Similarity Metrics

  • Tanimoto Coefficient : Used to quantify structural similarity between compounds. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using this metric . Applying this to the target compound could identify analogues with overlapping bioactivity.
  • Molecular Fingerprinting : Morgan fingerprints and MACCS keys (as in ) enable clustering of compounds with similar fragmentation patterns. The target compound’s aldehyde and sulfanyl groups would generate distinct fingerprints compared to nitrile or carbothioamide derivatives.

Molecular Networking and Clustering

  • Cosine Score : Used to group compounds with similar MS/MS fragmentation patterns (e.g., cosine score >0.5 indicates structural relatedness) . The target compound’s unique pyrazolo[4,3-d]pyrimidine core would cluster separately from simpler pyrazole derivatives.
  • Murcko Scaffold Analysis : Structural motif classes (e.g., shared pyrazolo-pyrimidine scaffolds) help compare binding affinities within chemotype clusters .

Implications for Drug Design

  • Target Selectivity : The 2-chlorophenylmethyl group may reduce off-target effects compared to bulkier substituents (e.g., p-tolyl in ).
  • Bioactivity Optimization : Introducing a sulfonamide (as in ) instead of sulfanyl could enhance kinase inhibition while retaining solubility.
  • Metabolic Engineering : Replacing the aldehyde with a carbothioamide (as in ) might improve metabolic stability without sacrificing reactivity.

Biological Activity

The compound 3-[({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C25H26ClN5O2SC_{25}H_{26}ClN_5O_2S with a molecular weight of approximately 496.03 g/mol. The structure includes multiple functional groups such as an amide, sulfide, ketone, and aromatic rings, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-d]pyrimidine derivatives. The compound has been tested against various cancer cell lines, showing promising results:

Cell Line IC50 (µM) Mechanism
MCF-70.39 ± 0.06Inhibition of Aurora-A kinase
HCT1160.46 ± 0.04Cell cycle arrest at SubG1/G1 phase
HepG20.01Cytotoxicity against liver cancer

These results indicate that the compound exhibits significant cytotoxicity and may act through mechanisms involving kinase inhibition and cell cycle disruption .

Anti-inflammatory Activity

The pyrazolo moiety has been associated with anti-inflammatory effects. Compounds similar to the one studied have shown inhibition of pro-inflammatory cytokines in vitro, suggesting that modifications to the structure can enhance these properties. For example, derivatives have been reported to reduce TNF-alpha and IL-6 levels in macrophage cultures .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound acts as a potent inhibitor of various kinases involved in cancer progression. For instance, it has shown effective inhibition against Aurora-A kinase with an IC50 value indicating strong binding affinity.
  • Cell Cycle Modulation : By inducing cell cycle arrest at specific phases (SubG1/G1), the compound prevents cancer cell proliferation.
  • Cytokine Modulation : Its ability to modulate cytokine levels suggests a role in reducing inflammation and potentially mitigating tumor microenvironment effects.

Case Studies

Several studies have explored the efficacy of similar compounds:

  • A study by Li et al. demonstrated that pyrazolo derivatives exhibited significant anticancer activity against multiple cell lines with varying IC50 values, indicating their broad-spectrum potential against different types of cancer .
  • Another research highlighted the synthesis and evaluation of new pyrazolo derivatives that showed enhanced activity against resistant cancer cell lines compared to existing therapies .

Q & A

Q. What synthetic methodologies are effective for constructing the pyrazolo[4,3-d]pyrimidine core in this compound?

The pyrazolo[4,3-d]pyrimidine scaffold can be synthesized via cyclocondensation reactions. For example, reacting ethyl 3-oxo-3-phenylpropanoate derivatives with thiosemicarbazides under reflux conditions in ethanol or acetic acid can yield the core structure. Optimization of reaction time (8–12 hours) and temperature (80–100°C) is critical, with catalytic piperidine often enhancing cyclization efficiency . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures product integrity.

Q. How can researchers validate the purity and structural identity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) are standard. For example, ¹H NMR should confirm the presence of the 2-chlorophenyl methyl group (δ 4.5–5.0 ppm, singlet) and methoxybenzaldehyde protons (δ 10.0–10.5 ppm, aldehyde proton; δ 3.8–4.0 ppm, methoxy group). Mass spectrometry (ESI-MS or HRMS) can corroborate molecular weight .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high yields?

Mixed solvent systems (e.g., dichloromethane/hexane or ethanol/water) are recommended. Slow evaporation at 4°C promotes crystal growth. Evidence from related pyrimidine derivatives suggests that polar aprotic solvents like DMF may induce polymorphism, requiring careful control of supersaturation .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and experimental spectroscopic data?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can simulate NMR chemical shifts and IR vibrational frequencies. Discrepancies in aldehyde proton shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃), which can be modeled using the polarizable continuum model (PCM). Comparing computed and experimental data helps refine conformational analysis .

Q. What mechanistic insights explain the variability in sulfanyl-methyl group reactivity during functionalization?

The sulfanyl group’s nucleophilicity is influenced by steric hindrance from the 2-chlorophenyl substituent. Kinetic studies (e.g., monitoring reaction progress via TLC or in situ IR) under varying temperatures (25–60°C) can reveal activation barriers. Competitive pathways, such as oxidation to sulfoxide, may require additives like ascorbic acid to stabilize the thiolate intermediate .

Q. How does the substitution pattern on the benzaldehyde moiety modulate electronic properties?

Hammett σ constants and frontier molecular orbital (FMO) analysis via DFT can quantify electron-withdrawing/donating effects. For example, the 4-methoxy group increases electron density on the aldehyde, altering its electrophilicity in condensation reactions. Cyclic voltammetry (CV) can further assess redox behavior .

Q. What crystallographic techniques resolve disorder in the pyrazolo[4,3-d]pyrimidine core?

Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts. For disordered regions (e.g., ethyl or methyl groups), iterative refinement using SHELXL and occupancy factor adjustments (e.g., 50:50 split) improve model accuracy. Hydrogen bonding networks (e.g., C=O⋯H-N) should be mapped to confirm lattice stability .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous buffers?

Contradictions may arise from aggregation phenomena or pH-dependent ionization. Conduct solubility assays in PBS (pH 7.4) and acetate buffer (pH 4.5) using UV-Vis spectroscopy (λmax = 280 nm). Dynamic light scattering (DLS) can detect nanoparticle formation, while molecular dynamics (MD) simulations predict solvation free energy differences .

Q. Why do catalytic hydrogenation yields vary across studies for reducing the aldehyde group?

Catalyst poisoning by sulfur-containing moieties (e.g., sulfanyl-methyl) is a key factor. Switching from Pd/C to Raney nickel (pre-treated with H₂S) may improve efficiency. Monitoring H₂ pressure (1–3 atm) and reaction time (2–6 hours) using gas chromatography (GC) helps optimize conditions .

Methodological Recommendations

  • Synthetic Protocol : Use microwave-assisted synthesis to reduce reaction times (30–60 minutes) while maintaining yields >80% .
  • Structural Confirmation : Combine SCXRD with solid-state NMR to resolve crystallographic disorder .
  • Data Reproducibility : Report solvent purity (HPLC-grade), humidity levels during crystallization, and NMR spectrometer frequencies (400 MHz or higher) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.